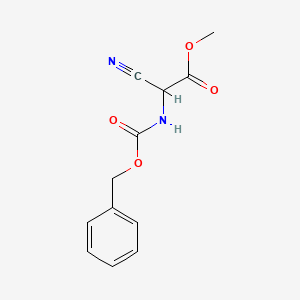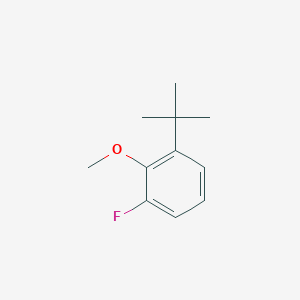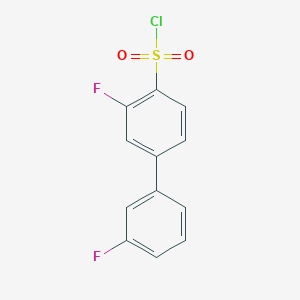
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is an organic compound with the molecular formula C12H11NO4 It is a derivative of cyanoacetic acid and is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate typically involves the following steps:
Protection of the Amino Group: The amino group of cyanoacetic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step forms the benzyloxycarbonyl-protected amino group.
Esterification: The protected amino group is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Hydrolysis: Methyl 2-amino-2-cyanoacetate.
Reduction: Methyl 2-(((benzyloxy)carbonyl)amino)-2-aminopropanoate.
Substitution: 2-Amino-2-cyanoacetic acid.
Scientific Research Applications
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate involves its reactivity with nucleophiles and electrophiles. The benzyloxycarbonyl protecting group can be selectively removed to expose the amino group, which can then participate in various chemical reactions. The cyano group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(((benzyloxy)carbonyl)amino)benzoate: Similar structure but with a benzoate group instead of a cyano group.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-aminopropanoate: Similar structure but with an amino group instead of a cyano group.
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is unique due to the presence of both a cyano group and a benzyloxycarbonyl-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 2-cyano-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H12N2O4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,8H2,1H3,(H,14,16) |
InChI Key |
IGMGBRBZHKUTLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)





![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)

![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)



![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)

